![molecular formula C10H12FN B13092471 7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine](/img/structure/B13092471.png)
7-Fluoro-2,3,4,5-tetrahydro-1h-benzo[c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a fluorinated heterocyclic compound. It belongs to the class of benzoazepines, which are known for their diverse biological activities. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2-fluorobenzylamine.
Cyclization: The key step involves the cyclization of the starting material to form the azepine ring. This can be achieved through various methods, including intramolecular cyclization reactions.
Hydrogenation: The tetrahydro form is obtained by hydrogenating the azepine ring under specific conditions, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Continuous flow chemistry and other advanced techniques might be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluoro-substituted azepine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[c]azepine: Lacks the fluorine atom, which can result in different chemical and biological properties.
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: The chlorine atom can impart different reactivity and biological activity compared to the fluorine-substituted compound.
Uniqueness
The presence of the fluorine atom in 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine makes it unique by enhancing its stability, lipophilicity, and binding affinity to biological targets. This can lead to improved pharmacokinetic properties and potentially greater efficacy in pharmaceutical applications.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7H2 |
Clé InChI |
JPEMXQVCVCINAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


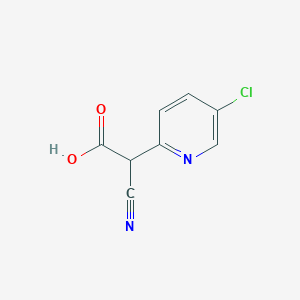
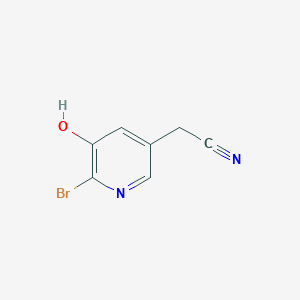
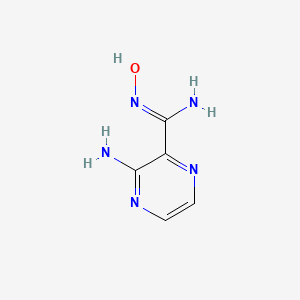
![2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)-](/img/structure/B13092405.png)
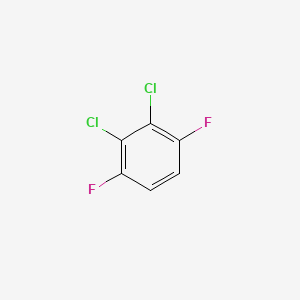
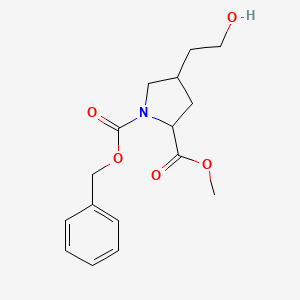
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine](/img/structure/B13092413.png)
![3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide](/img/structure/B13092421.png)
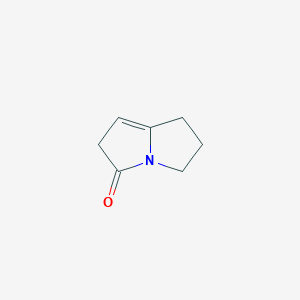
![3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13092439.png)

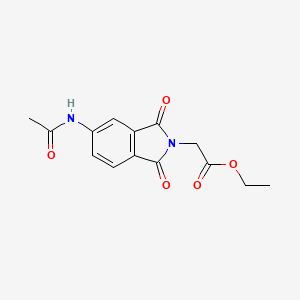
![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium](/img/structure/B13092483.png)
